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Technical Support Center: TiSi₂ Phase Stability
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers encountering issues with the phase stability of Titanium Silicide (TiSi₂),

particularly concerning the influence of film thickness on the C49 to C54 phase transition.

Frequently Asked Questions (FAQs)
Q1: What are the C49 and C54 phases of Titanium Silicide (TiSi₂)?

A1: Titanium Silicide (TiSi₂) primarily exists in two crystalline structures: a metastable, high-

resistivity C49 phase (base-centered orthorhombic) and a stable, low-resistivity C54 phase

(face-centered orthorhombic). The C49 phase typically forms first at lower temperatures

(around 450-650°C), and the desired C54 phase, with its lower electrical resistivity, is formed at

higher temperatures (above 650°C). The transition from the C49 to the C54 phase is crucial for

creating low-resistance contacts in microelectronic devices.[1][2]

Q2: How does the initial titanium (Ti) film thickness affect the C49 to C54 TiSi₂ phase

transition?

A2: The thickness of the initial titanium film significantly impacts the temperature required for

the C49 to C54 phase transformation. As the film thickness decreases, the temperature needed

for this transition increases.[1][3][4] This phenomenon is often referred to as the retardation of

the phase transition in thinner films.[3][4] Thicker films facilitate the transformation at lower

temperatures.[5]
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Q3: Why is the C49 to C54 transformation more difficult in thinner films?

A3: The transformation from the C49 to the C54 phase is a nucleation and growth process.[2]

[6] In thinner films, the density of nucleation sites for the C54 phase is lower, making the

transformation more difficult and requiring higher thermal energy.[7] This is a key challenge in

the fabrication of deep-submicron devices.

Q4: Does the silicon substrate orientation play a role in the phase transition temperature?

A4: Yes, the substrate orientation has a notable effect. The C49 to C54 transition temperature

is higher for TiSi₂ films formed on Si(111) substrates compared to those on Si(100) substrates

for the same film thickness.[1][3][4]

Troubleshooting Guide
Problem 1: Incomplete C49 to C54 phase transformation in my thin Ti film, resulting in high

sheet resistance.

Possible Cause: The annealing temperature is too low for the given film thickness. Thinner

films require higher temperatures to overcome the nucleation barrier for the C54 phase.[1][3]

Troubleshooting Steps:

Verify Film Thickness: Accurately measure your initial Ti film thickness.

Increase Annealing Temperature: Gradually increase the final annealing temperature.

Refer to the data in Table 1 for guidance on the required temperature for your specific film

thickness and substrate orientation.

Consider a Two-Step Anneal: A two-step annealing process can be more effective than a

single high-temperature anneal.[8] The first step at a lower temperature forms the C49

phase, and a second, higher temperature step drives the transformation to the C54 phase.

Problem 2: The TiSi₂ film is agglomerating at the high temperatures required to transform my

very thin film.

Possible Cause: At temperatures above 900°C, TiSi₂ films, especially thin ones, can become

discontinuous and agglomerate, leading to a sharp increase in resistivity.[9] This narrows the
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process window for successfully forming the C54 phase in very thin films.

Troubleshooting Steps:

Optimize Annealing Time: Minimize the time at the peak transformation temperature to

reduce the opportunity for agglomeration.

Use a Capping Layer: A TiN capping layer can improve the thermal stability of the silicide

film.

Investigate Alloying: The addition of ternary elements like Niobium (Nb), Molybdenum

(Mo), or Gold (Au) to the titanium can lower the C49 to C54 transformation temperature,

potentially avoiding the temperature regime where agglomeration is severe.[10]

Problem 3: My results are inconsistent, even with the same film thickness.

Possible Cause: The cleanliness of the silicon substrate surface before titanium deposition is

critical. Any native oxide can interfere with the reaction between Ti and Si, affecting the

uniformity and phase formation of the resulting silicide.

Troubleshooting Steps:

Standardize Substrate Cleaning: Implement a rigorous and repeatable pre-deposition

cleaning process for the silicon wafers. This typically involves an RCA clean followed by a

dilute HF dip to remove the native oxide.

Ensure High Vacuum: Deposit the titanium film in a high-vacuum environment to minimize

contamination during deposition.

Data Presentation
Table 1: C49 to C54 TiSi₂ Phase Transition Temperature as a Function of Ti Film Thickness and

Substrate Orientation
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Initial Ti Film
Thickness

Substrate
Orientation

C49-C54 Transition
Temperature Range
(°C)

Reference

Thicker Films (>20

nm)
Si(100) 600 - 700 [3][4]

20 nm Si(100) 600 - 700 [3][4]

20 nm Si(111) 700 - 800 [3][4]

Thinner Films (<20

nm)
Si(100) / Si(111)

Increases as

thickness decreases
[3][4]

Table 2: Resistivity of TiSi₂ Phases

TiSi₂ Phase Resistivity (µΩ-cm) Reference

C49 60 - 90 [2]

C54 12 - 24 [1]

Experimental Protocols
Methodology for TiSi₂ Film Formation and Phase Analysis

Substrate Preparation:

Begin with single-crystal silicon wafers, either (100) or (111) orientation.

Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove

organic and metallic contaminants.

Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid

(HF) dip to remove the native silicon dioxide layer and hydrogen-passivate the surface.

Titanium Film Deposition:

Deposit a thin film of titanium (e.g., 5 nm to 40 nm) onto the cleaned silicon substrate.[3]
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Common deposition techniques include sputtering or electron beam evaporation in a high-

vacuum system to prevent contamination.[11]

Annealing for Silicide Formation:

Transfer the wafer to an annealing chamber, such as a rapid thermal annealing (RTA)

system.

Two-Step Annealing Process:

Step 1 (C49 Formation): Anneal at a temperature between 450°C and 650°C.[1] This

step reacts the titanium with the silicon to form the initial, high-resistivity C49 TiSi₂

phase.

(Optional) Selective Etch: A wet etch can be performed at this stage to remove any

unreacted titanium and titanium nitride (if annealing in a nitrogen ambient).

Step 2 (C54 Formation): Perform a second anneal at a higher temperature (e.g.,

>650°C, dependent on film thickness) to transform the C49 phase into the low-resistivity

C54 phase.[1]

Phase and Morphological Characterization:

X-Ray Diffraction (XRD): Use XRD to identify the crystalline phases present in the film.

The diffraction patterns of C49 and C54 TiSi₂ are distinct.[3]

Raman Spectroscopy: This technique is also effective for phase identification in TiSi₂ films.

[3]

Sheet Resistance Measurement: Employ a four-point probe to measure the sheet

resistance of the film. A significant drop in resistance indicates the successful

transformation from the C49 to the C54 phase.

Electron Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) and

Transmission Electron Microscopy (TEM) to examine the surface morphology, grain

structure, and interface of the silicide film.[3] TEM can confirm the crystal structure of

individual grains.
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Caption: Experimental workflow for TiSi₂ formation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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